![molecular formula C11H19ClN4 B1422865 1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 1315366-21-2](/img/structure/B1422865.png)

1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine

Übersicht

Beschreibung

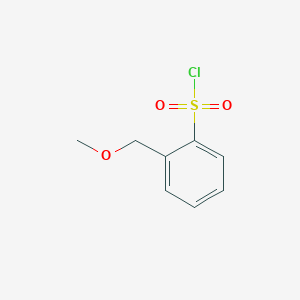

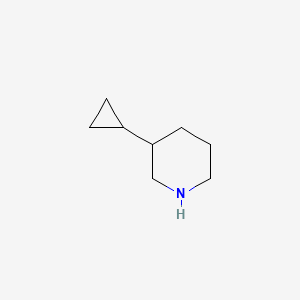

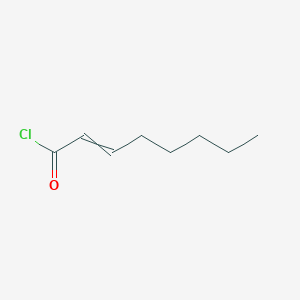

The compound “1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The compound appears as a colorless to light yellow crystal or crystalline powder .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring substituted with a chlorine atom, an ethyl group, and a methyl group. The pyrazole ring is further substituted with a piperazine ring via a methylene bridge .Physical And Chemical Properties Analysis

The compound “this compound” is a solid at room temperature and has a molecular weight of 242.75 . It is slightly soluble in chloroform, dichloromethane, and alcohol, but insoluble in water .Wirkmechanismus

Pharmacokinetics

Based on its chemical structure, it can be predicted that it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its ability to interact with its targets. Additionally, the presence of other compounds could potentially affect the compound’s absorption or metabolism, thereby influencing its efficacy .

Vorteile Und Einschränkungen Für Laborexperimente

1-CEMMP has a number of advantages for use in laboratory experiments. It is a water-soluble crystalline powder, making it easy to handle and store. Additionally, it is relatively inexpensive compared to other compounds used in laboratory experiments. However, 1-CEMMP also has a number of limitations. It is not very stable, and can be easily degraded by light and heat. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain experiments.

Zukünftige Richtungen

1-CEMMP has a wide range of potential applications in scientific research. It could be used to further research in the fields of biochemistry and physiology, as well as to study the effects of various drugs and environmental toxins on the body. Additionally, 1-CEMMP could be used to study the effects of various hormones and enzymes on the body, as well as to study the effects of various chemicals on the body. Additionally, 1-CEMMP could be used to study the effects of various drugs on the body, as well as to study the effects of various hormones and enzymes on the body. Finally, 1-CEMMP could be used to study the effects of various environmental toxins on the body.

Wissenschaftliche Forschungsanwendungen

1-CEMMP has been used extensively in scientific research, particularly in the fields of biochemistry and physiology. It has been studied for its potential use as a drug to treat a variety of diseases, and has also been studied for its potential use as a tool to further research in the fields of biochemistry and physiology. It has been used in experiments to study the effects of various drugs on the body, as well as to study the effects of various hormones and enzymes on the body. Additionally, 1-CEMMP has been used to study the effects of various environmental toxins on the body, as well as to study the effects of various chemicals on the body.

Safety and Hazards

Exposure to “1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine” should be avoided. If contact occurs with skin or eyes, it should be washed off immediately with plenty of water and medical help should be sought . The compound is classified as dangerous with GHS05 and GHS07 pictograms .

Biochemische Analyse

Biochemical Properties

1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions often result in the modulation of various cellular processes, including metabolism, cell cycle progression, and apoptosis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy. In vitro studies have shown that it remains stable under specific conditions, but prolonged exposure to certain environmental factors can lead to its degradation. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses may exhibit therapeutic effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without adverse effects. At higher doses, toxic effects such as liver damage and renal impairment have been reported .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, and its distribution within tissues can be affected by binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it influences cellular energy production, or to the nucleus, where it affects gene expression. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN4/c1-3-10-9(11(12)15(2)14-10)8-16-6-4-13-5-7-16/h13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIXOWLPIOOLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1CN2CCNCC2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901164894 | |

| Record name | Piperazine, 1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901164894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1315366-21-2 | |

| Record name | Piperazine, 1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315366-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901164894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-D-Glc-[1->6]-alpha-D-glc-[1->4]-alpha-D-glc-[1->4]-beta-D-glc-1->O-cete](/img/structure/B1422793.png)

![2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B1422803.png)

![2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide](/img/structure/B1422804.png)